4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound known for its unique structural properties and diverse applications in the fields of chemistry, biology, medicine, and industry. Its molecular architecture combines elements of thieno[2,3-d]pyrimidine and thiophene, giving it distinctive chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(5,6-dimethyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-12-13(2)29-19-17(12)20(26)24(21(27)23-19)15-7-5-14(6-8-15)18(25)22-10-9-16-4-3-11-28-16/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXHSONLQPKFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NCCC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process typically starting with the formation of the thieno[2,3-d]pyrimidine core. This is achieved through cyclization reactions involving dimethyl and dioxo-substituted intermediates. The subsequent introduction of the benzamide group requires amide coupling reactions using appropriate reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under controlled conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production methods are optimized for scalability, efficiency, and cost-effectiveness. This often involves continuous flow chemistry techniques, which allow for precise control over reaction parameters and can significantly reduce the time and resources required for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can lead to the formation of sulfoxides or sulfones on the thiophene ring.
Reduction: Reduction can occur on the amide group or dioxo groups, leading to the formation of reduced analogs.
Substitution: The aromatic rings are subject to electrophilic and nucleophilic substitution reactions, which can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide.
Reduction: Utilization of reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Use of halogens, nitrating agents, or sulfonyl chlorides under mild to moderate conditions.
Major Products Formed
Depending on the type of reaction, the major products can include sulfoxides, sulfones, reduced amides, and substituted derivatives with various functional groups enhancing its chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, it acts as a molecular probe to study enzyme interactions and receptor binding. Its structure allows it to interact with specific biological targets, making it useful in the study of cellular processes and signal transduction pathways.
Medicine
Medicinally, it holds promise as a lead compound in drug development. Its potential therapeutic effects are being explored in areas such as anti-cancer, anti-inflammatory, and antiviral treatments, given its ability to modulate biological targets involved in these diseases.
Industry
Industrially, it is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in the manufacture of high-performance polymers, coatings, and adhesives.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with specific enzymes and receptors. It can inhibit certain enzymes involved in disease pathways, such as kinases or proteases, leading to a modulation of downstream biological effects. The thieno[2,3-d]pyrimidine core is particularly effective in binding to nucleotide-binding sites, influencing cellular signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide
4-(5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylbenzamide
Unique Aspects
What sets 4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide apart from similar compounds is the incorporation of both dimethyl and thiophene groups. This dual functionality enhances its reactivity and biological activity, providing a broader spectrum of applications and making it a versatile tool in scientific research and industrial processes.
That was a mouthful, but fascinating stuff! What part intrigued you the most?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
